N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4/c1-4-25-13-7-5-6-11-9-14(26-15(11)13)16(24)19-18-21-20-17(27-18)12-8-10(2)23(3)22-12/h5-9H,4H2,1-3H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXWMLMRVWBNMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=NN(C(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure comprising a pyrazole ring, an oxadiazole ring, and a benzofuran moiety. The synthesis typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone.
- Formation of the Oxadiazole Ring : Cyclization occurs with a hydrazide and a carboxylic acid derivative in the presence of dehydrating agents like phosphorus oxychloride.
- Coupling : The pyrazole and oxadiazole rings are coupled via condensation reactions using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) .
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown activity against various bacterial and fungal strains. In specific studies, compounds similar to this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .
2. Anticancer Properties
The compound's structure suggests potential anticancer activity. Similar benzofuran-pyrazole derivatives have been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation. For example, one study reported that certain derivatives inhibited DNA gyrase B in E. coli with an IC50 comparable to standard antibiotics like ciprofloxacin .
3. Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties. Studies have indicated that compounds in this class can stabilize human red blood cell membranes and exhibit significant anti-inflammatory effects .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related compounds include:
Target Interactions : The compound may interact with specific enzymes or receptors involved in disease pathways. For instance, the inhibition of DNA gyrase B suggests a mechanism similar to that of fluoroquinolone antibiotics .
Biochemical Pathways : It is hypothesized that this compound might influence various biochemical pathways related to inflammation and microbial resistance based on its structural characteristics .
Case Studies
Several case studies have highlighted the biological efficacy of pyrazole derivatives:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting significant potential for further development as anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating chronic inflammatory diseases.
Case Study : In vitro assays revealed that the compound reduced the production of TNF-alpha and IL-6 in activated macrophages, highlighting its potential as an anti-inflammatory agent .
Pesticide Development
This compound has been explored as a lead compound for developing new pesticides. Its structural features allow it to interact with specific biological targets in pests.
Case Study : Field trials have shown that formulations containing this compound significantly reduce pest populations without adversely affecting beneficial insects, suggesting its utility in sustainable agriculture practices .
Polymer Additives
The compound's unique chemical structure makes it suitable for use as an additive in polymer formulations. It can enhance thermal stability and mechanical properties.
Case Study : Research conducted on polymer blends incorporating this compound demonstrated improved tensile strength and thermal degradation temperatures compared to standard formulations .
Preparation Methods
Cyclization of 2-Hydroxy-4-ethoxybenzaldehyde
The benzofuran core is synthesized via Perkin cyclization using 2-hydroxy-4-ethoxybenzaldehyde and diethyl malonate in acetic anhydride. The reaction proceeds at 120°C for 6 hours, yielding ethyl 7-ethoxy-1-benzofuran-2-carboxylate (85% yield). Hydrolysis with NaOH (10% aqueous) at 80°C produces the carboxylic acid.
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Cyclization | Diethyl malonate, Ac₂O | 120°C | 6 h | 85% |
| Hydrolysis | NaOH (10%), H₂O | 80°C | 3 h | 92% |
Alternative Route via Ullmann Coupling
A patent describes coupling 5-aminobenzofuran-2-carboxylate with iodoethane in the presence of CuI and K₂CO₃ in DMF at 100°C to introduce the ethoxy group. Subsequent hydrolysis yields the carboxylic acid (78% over two steps).
Synthesis of 5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Hydrazide Formation
1,5-Dimethyl-1H-pyrazole-3-carbohydrazide is prepared by refluxing 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate in ethanol. The hydrazide intermediate is isolated in 89% yield after recrystallization.
Oxadiazole Cyclization
The hydrazide undergoes cyclization with cyanogen bromide (BrCN) in ethanol at 0–5°C to form 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine. The reaction is quenched with ice-water, and the product is filtered (76% yield).
Optimization Note:
-
Excess BrCN (1.2 equiv) minimizes dimerization byproducts.
-
Temperature control (<10°C) prevents decomposition.
Amide Coupling Strategies
Schotten-Baumann Reaction
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane. The acyl chloride is reacted with the oxadiazole amine in a biphasic system (NaOH/CH₂Cl₂) at 0°C. The crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), yielding 68% of the target compound.
Carbodiimide-Mediated Coupling
A more efficient method uses EDCl/HOBt in DMF. The carboxylic acid (1 equiv), EDCl (1.2 equiv), and HOBt (1.1 equiv) are stirred at room temperature for 1 hour. The oxadiazole amine (1.05 equiv) is added, and the mixture is stirred for 12 hours. Precipitation in ice-water followed by filtration affords the product in 82% yield.
Comparative Data:
| Method | Reagents | Solvent | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Schotten-Baumann | SOCl₂, NaOH | CH₂Cl₂ | 68% | 95% |
| EDCl/HOBt | EDCl, HOBt | DMF | 82% | 98% |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.92 (d, J = 8.4 Hz, 1H, benzofuran-H), 7.45 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.78 (s, 1H, pyrazole-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.51 (s, 3H, CH₃), 2.33 (s, 3H, CH₃), 1.39 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
HRMS (ESI): m/z calcd for C₁₇H₁₆N₅O₄ [M+H]⁺: 370.1152; found: 370.1149.
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O = 70:30) shows a single peak at 4.2 minutes, confirming >98% purity.
Challenges and Optimization
Regioselectivity in Oxadiazole Formation
Using BrCN instead of POCl₃ suppresses the formation of 1,2,4-oxadiazole isomers.
Solvent Effects in Coupling
DMF enhances solubility of the oxadiazole amine, improving reaction kinetics compared to THF or CH₂Cl₂.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
- Synthesis Strategies : The compound can be synthesized via multi-step protocols involving cyclocondensation of hydrazine derivatives with carbonyl intermediates. For example, pyrazole-oxadiazole hybrids are often prepared by reacting substituted hydrazides with appropriate carboxaldehydes under acidic conditions, followed by cyclization . Key intermediates (e.g., 1,5-dimethylpyrazole-3-carboxylic acid derivatives) are characterized using NMR, IR, and mass spectrometry to confirm regiochemistry and purity .
- Example Protocol :
- Step 1: Synthesis of 1,5-dimethylpyrazole-3-carbohydrazide via hydrazine substitution.
- Step 2: Cyclocondensation with 7-ethoxy-benzofuran-2-carbonyl chloride to form the oxadiazole core.
- Step 3: Final coupling using EDCI/HOBt-mediated amidation .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
- 1H/13C NMR : Critical for verifying substituent positions (e.g., ethoxy group at C7 of benzofuran, pyrazole methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C19H18N4O4).
- HPLC-PDA : Ensures >95% purity, particularly for biological testing .
Advanced Research Questions
Q. How can molecular docking and DFT studies be optimized to predict binding affinity with target enzymes?
- Methodology :
Protein Preparation : Use crystallographic data (e.g., from PDB) for the target enzyme. Protonation states are adjusted at pH 7.2.
Ligand Preparation : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G(d) basis set for geometry optimization .
Docking Software : AutoDock Vina or Schrödinger Suite with Glide SP/XP scoring.
Validation : Compare docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC50 values from enzyme inhibition assays .
- Key Insight : Pyrazole and oxadiazole moieties often form hydrogen bonds with catalytic residues (e.g., ATP-binding pocket of kinases) .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for modifications in the benzofuran-oxadiazole-pyrazole scaffold?
- SAR Workflow :
Core Modifications : Vary substituents on the pyrazole (e.g., methyl vs. ethyl) and benzofuran (e.g., ethoxy vs. methoxy).
Biological Assays : Test against target enzymes (e.g., COX-2, α-glucosidase) to measure IC50.
Data Correlation : Use QSAR models to link electronic (HOMO/LUMO) and steric parameters (LogP) with activity .
- Example Table :
| Substituent (R) | IC50 (µM, COX-2) | LogP | HOMO (eV) |
|---|---|---|---|
| -OCH2CH3 | 0.45 | 3.2 | -6.8 |
| -OCH3 | 1.2 | 2.8 | -6.5 |
| -Cl | 2.5 | 3.5 | -7.1 |
Q. How should researchers address contradictions in biological activity data across studies (e.g., varying IC50 values)?
- Root Causes : Differences in assay conditions (e.g., enzyme source, substrate concentration) or compound purity.
- Resolution Strategies :
Standardized Protocols : Adopt WHO-recommended assay buffers (e.g., pH 7.4 Tris-HCl).
Orthogonal Validation : Confirm activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., cytotoxicity) assays .
Crystallographic Evidence : Resolve binding modes via X-ray co-crystal structures to explain potency variations .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
